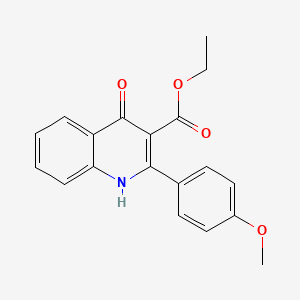
3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester is a complex organic compound belonging to the quinoline family This compound is characterized by its quinoline core structure, which is a fused ring system containing a benzene ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxyquinoline with 4-methoxybenzaldehyde under basic conditions to form the corresponding Schiff base. This intermediate is then subjected to cyclization and esterification reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Quinolinecarboxylic acid, 4-hydroxy-2-(4-methoxyphenyl)-, ethyl ester involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to enzymes and receptors, modulating their activity. The quinoline core structure is known to interfere with DNA synthesis and repair mechanisms, making it a potential candidate for anticancer research .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: Lacks the methoxyphenyl group, resulting in different chemical properties.
2-Methoxyquinoline: Lacks the hydroxy group, affecting its reactivity and applications.
Quinoline-2,4-dione: Contains two
Properties
CAS No. |
93663-77-5 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-3-24-19(22)16-17(12-8-10-13(23-2)11-9-12)20-15-7-5-4-6-14(15)18(16)21/h4-11H,3H2,1-2H3,(H,20,21) |
InChI Key |
DNPHCWRYACLBDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















